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Mercury, ion (Hg1+)

Cat. No.: B8660311
CAS No.: 22542-11-6
M. Wt: 200.59 g/mol
InChI Key: SHZVCTRRRIRFOC-UHFFFAOYSA-N
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Description

Context of Mercury Speciation in Aquatic and Terrestrial Environments

Mercury's distribution, mobility, and toxicity in the environment are profoundly dependent on its chemical form, a concept known as speciation. epa.govpjoes.com In aquatic and terrestrial systems, mercury undergoes complex transformations and exists as a variety of species that partition between the atmosphere, water, soil, and biota. frontiersin.org The primary forms of mercury found in the environment are elemental mercury (Hg⁰), inorganic divalent mercury (Hg²⁺), and organic mercury compounds, most notably methylmercury (B97897) (CH₃Hg⁺). researchgate.netnih.gov

Elemental Mercury (Hg⁰): Characterized by its high volatility and low water solubility, Hg⁰ is the dominant form in the atmosphere, enabling its long-range transport. researchgate.net Surface waters are often supersaturated with Hg⁰, leading to evasion from the sea to the air. frontiersin.org

Divalent Mercury (Hg²⁺): This is the most stable form of mercury in oxygenated waters. epa.gov It readily binds to a wide range of inorganic and organic ligands, such as chloride, hydroxide (B78521), and dissolved organic matter, forming various complexes that control its solubility and bioavailability for microbial processes like methylation. mdpi.comnih.govnih.gov

Methylmercury (CH₃Hg⁺): Formed primarily by microbial activity in anoxic environments like sediments and wetlands, methylmercury is a potent neurotoxin that bioaccumulates and biomagnifies in food webs. researchgate.netnih.gov

The speciation of mercury is governed by a multitude of physical, chemical, and biological factors, including pH, redox potential (Eh), temperature, and the presence of various ions and organic matter. pjoes.comresearchgate.net The interconversion between these species is a key feature of mercury's environmental cycle. frontiersin.org While Hg²⁺ and CH₃Hg⁺ are often the focus of environmental monitoring and regulation, the role of Hg¹⁺ as a participant in these transformation pathways is an area of growing scientific inquiry. nih.govlongdom.org

Theoretical Role of Mercury, ion (Hg1+) as an Intermediate Species in Redox Transformations

The Hg¹⁺ ion is now understood to be a key, though often short-lived, intermediate in the redox cycling of mercury. Its significance lies in its position between the elemental (Hg⁰) and mercuric (Hg²⁺) states. The transformations involving Hg¹⁺ are primarily governed by disproportionation and comproportionation reactions. nih.gov

The mercurous ion is unstable in most environmental conditions and readily disproportionates into elemental mercury and mercuric mercury. researchgate.netepa.gov Conversely, it can be formed through the comproportionation of Hg⁰ and Hg²⁺. nih.gov This dynamic equilibrium is central to its role as an intermediate.

Hg⁰ + Hg²⁺ ⇌ Hg₂²⁺

Recent research provides compelling evidence for the formation and transient stability of Hg¹⁺ in environmental settings. Density functional theory calculations support that the Hg(I) dimer can form through an energetically favorable comproportionation between aqueous Hg(0) and Hg(II). nih.gov Studies on atmospheric chemistry also model the oxidation of elemental mercury as a two-step process, where Hg¹⁺ is a critical intermediate. In this process, Hg⁰ is first oxidized to an Hg(I) species (e.g., BrHg• or HOHg•), which is then subsequently oxidized to a stable Hg(II) compound. acs.org

While often considered metastable, Hg¹⁺ has been shown to persist under specific environmental conditions. A 2024 study detected significant concentrations of Hg(I) in creek waters from a heavily mercury-polluted area. nih.gov These findings challenge the long-held assumption of its universal instability in natural waters and underscore its potential importance in mercury's biogeochemical cycle. The study verified that Hg(I) can be formed reductively in environmental water samples and can remain stable for at least 24 hours, particularly in seawater. nih.gov Factors such as the type of container, pH, and dissolved oxygen levels can significantly influence the stability and transformation rates of dilute Hg¹⁺ solutions. nih.gov For instance, maintaining a slightly alkaline solution in a glass container with no headspace is recommended to stabilize the ion. nih.gov

Reported Concentrations of Mercury(I) in Polluted Creek Water
ParameterValuePercentage of Total Dissolved Hg
Hg(I) Concentration Range4.4 - 6.1 µg/L54 - 70%

Structure

2D Structure

Chemical Structure Depiction
molecular formula Hg+ B8660311 Mercury, ion (Hg1+) CAS No. 22542-11-6

Properties

CAS No.

22542-11-6

Molecular Formula

Hg+

Molecular Weight

200.59 g/mol

IUPAC Name

mercury(1+)

InChI

InChI=1S/Hg/q+1

InChI Key

SHZVCTRRRIRFOC-UHFFFAOYSA-N

Canonical SMILES

[Hg+]

Origin of Product

United States

Occurrence and Distribution of Mercury, Ion Hg1+ in Environmental Matrices

Documented Presence in Solid Environmental Matrices

While less ubiquitous than other mercury species, the mercurous ion has been documented in certain solid environmental matrices, often in specific geochemical contexts.

Detection in Contaminated Soils and Sediments

The presence of Hg₂²⁺ in contaminated soils and sediments is less common compared to Hg⁰ and Hg²⁺, primarily due to its environmental instability dovepress.comtandfonline.com. However, it can occur, particularly in areas with specific mercury contamination sources or where conditions favor its formation and temporary stabilization. For instance, mercurous mercury is sometimes found naturally in the mineral calomel (B162337) (Hg₂Cl₂) tandfonline.com.

Studies investigating mercury speciation in contaminated soils and sediments often employ techniques such as thermodesorption/atomic absorption spectrometry (TDAAS) or X-ray absorption spectroscopy (XAS) to differentiate between various mercury forms psu.eduresearchgate.netresearchgate.net. TDAAS, for example, identifies mercury species based on their distinct thermal release temperatures from solid matrices psu.edu. While many studies in contaminated sites, such as abandoned gold mining areas or chlor-alkali plant vicinities, report high concentrations of total mercury, often emphasizing Hg⁰ or Hg²⁺, the detection of Hg₂²⁺ is less frequently quantified in detail psu.eduresearchgate.netresearchgate.net. In some instances, the oxidation of Hg⁰ can lead to the formation of water-soluble Hg²⁺ species, and the less stable mercurous ion (Hg₂²⁺) is also acknowledged as an existing oxidation state psu.edu.

Identification in Biological Matrices (e.g., Microalgae)

Direct and widespread identification of the mercurous ion (Hg₂²⁺) in biological matrices, including microalgae, is rarely documented in environmental research. The primary focus of studies on mercury uptake and toxicity in biological systems, such as microalgae, typically centers on mercuric ion (Hg²⁺) and highly toxic organic forms like methylmercury (B97897) (CH₃Hg⁺) due to their significant bioavailability, bioaccumulation, and toxicological relevance acs.orgresearchgate.netresearchgate.net.

Microorganisms and microalgae are known to play a crucial role in the biogeochemical transformation of mercury species, including the conversion of inorganic mercury to methylmercury mdpi.comacs.org. While Hg(I) (mercurous) is considered an intermediate in the redox cycling between Hg(II) and Hg(0) researchgate.netmdpi.com, its metastable nature means it is often rapidly transformed. Studies on microalgae frequently investigate the adsorption and removal of Hg(II) ions by algal biomass, highlighting mechanisms like adsorption onto the cell wall and efflux of mercury ions as tolerance strategies researchgate.netresearchgate.net. The transient nature of Hg₂²⁺ in aquatic environments, despite its potential formation via comproportionation of Hg(0) and Hg(II) and its ability to exist stably for at least 24 hours in certain aquatic environments, particularly seawater acs.org, suggests that its direct accumulation in biological matrices like microalgae might be limited before further transformation occurs.

Challenges in Environmental Detection and Quantification Due to Instability

The inherent instability of the mercurous ion (Hg₂²⁺) poses significant challenges for its accurate detection and quantification in environmental matrices. Hg₂²⁺ is metastable and has a strong tendency to disproportionate into elemental mercury (Hg⁰) and mercuric ion (Hg²⁺) quora.comresearchgate.netdovepress.comtandfonline.comacs.orgvaia.com. This disproportionation reaction can be represented as:

2 Hg₂²⁺ → 2 Hg²⁺ + 2 Hg⁰ vaia.com

This equilibrium implies that Hg₂²⁺ is stable by only a narrow margin under most environmental conditions dovepress.com. Any species that stabilizes Hg²⁺ through complexation or precipitation will increase the disproportionation of Hg₂²⁺, and since many such species exist in the environment, naturally found stable compounds of Hg₂²⁺ are few dovepress.com. For instance, nitrogen-containing ligands with higher basicity can lead to the disproportionation of Hg₂²⁺ due to the stronger affinity of Hg²⁺ for nitrogen donor ligands dovepress.com.

Factors that can significantly enhance the disproportionation or redox transformations of Hg(I) include the use of polypropylene (B1209903) containers, increasing headspace in sample vessels, decreasing pH, and increasing dissolved oxygen acs.org. Conversely, using glass containers without headspace and maintaining a slightly alkaline solution are recommended for stabilizing dilute Hg(I) solutions in laboratory settings acs.org.

The metastable nature of Hg(I) greatly limits its isolation and identification in natural settings researchgate.net. Despite these challenges, recent research has indicated that Hg(I) can form through an energetically favorable comproportionation between Hg(0) and Hg(II) and can exist stably in aquatic environments for at least 24 hours, especially in seawater acs.org. Elevated concentrations of Hg(I) (4.4–6.1 μg L⁻¹) have been detected in creek waters from heavily mercury-polluted areas, accounting for a substantial portion (54–70%) of the total dissolved mercury acs.org. These findings suggest that while challenging, with appropriate analytical methods and careful consideration of sample handling, the mercurous ion's role in environmental mercury cycling can be further elucidated.

Transformation Pathways of Mercury, Ion Hg1+ in the Environment

Abiotic Redox Transformations Involving Mercury, ion (Hg1+)

Abiotic processes play a significant role in the interconversion of mercury species, with Hg1+ often serving as a transient intermediate. These transformations are influenced by various environmental factors, including light, the presence of oxidants, and the chemical composition of the medium.

Disproportionation Mechanisms of Mercury, ion (Hg1+) to Elemental and Divalent Mercury

2 Hg₂²⁺ (aq) ⇌ Hg⁰ (l) + Hg²⁺ (aq)

This disproportionation mechanism is crucial because it directly links the mercurous state to the more volatile elemental form and the more reactive divalent form speciation.net. The presence of Hg1+ has been detected in various environmental solid matrices, including fly ash, soil, and plant material, suggesting its role as an important intermediate in the redox processes transforming Hg0 to Hg2+ and vice versa speciation.net. The formation of Hg(I)–Hg(I) dimers, which are unstable, is hypothesized to be responsible for isotope exchange between Hg(0)aq and Hg(II), further supporting this mechanism acs.org.

Photochemical Reduction Pathways of Mercury, ion (Hg1+) in Natural Waters

Photochemical reactions, driven by sunlight, are significant in the reduction of mercury species in natural waters, contributing to the formation of elemental mercury (Hg0) umich.eduoup.commcgill.ca. While much research focuses on the photoreduction of Hg(II) to Hg(0), Hg(I) can also be involved as an intermediate or a directly reducible species umich.educopernicus.org. For instance, the photolytic reduction of dissolved mercuric hydroxide (B78521), Hg(OH)₂, can lead to the formation of an unstable Hg(OH)aq intermediate, which is then quickly reduced to elemental mercury umich.edu.

The presence of dissolved organic matter (DOM) in natural waters significantly influences photochemical reduction pathways umich.edumdpi.comresearchgate.net. DOM can act as a photosensitizer or a reductant, facilitating the reduction of ionic mercury species, including Hg1+, to Hg0 umich.edu. The quantum yield of these reactions depends on the competition between bond cleavage and the sinks for metal ions and ligand radicals in the environment umich.edu. Photoreduction processes are particularly dominant in surface waters and snow, affecting the evasion of mercury to the atmosphere tandfonline.comoup.comoup.com.

Oxidative Transformation Processes of Mercury, ion (Hg1+)

Mercurous ion (Hg1+) can undergo oxidative transformations to the more stable and reactive divalent mercury (Hg2+) in the environment. In industrial contexts, such as post-combustion processes, Hg1+ is continuously oxidized into Hg2+ icm.edu.pl. This oxidation can occur through gas-phase reactions involving oxygen and halogen species like chloride (Cl⁻) or bromide (Br⁻) icm.edu.pl.

In natural systems, the oxidation of Hg0 to Hg1+ and then to Hg2+ is a two-step process ugent.be. Research indicates that the initial oxidation of Hg0 to Hg1+ can be rapid, with a half-life of 2–5 days, while the subsequent oxidation of Hg1+ to Hg2+ is considerably slower, with a half-life of 107–270 days ugent.be. This suggests that Hg1+ can persist as an intermediate for longer periods under certain conditions. Reactive oxygen species (ROS), such as superoxide (B77818) oxygen (O₂⁻), hydroxyl radicals (OH⁻), and hydrogen peroxide (H₂O₂), are ubiquitous in the environment and can mediate mercury transformations, including the oxidation of various mercury species icm.edu.pltandfonline.com. Ozone is also identified as a principal oxidant for Hg(I) species in atmospheric cycling, enabling the efficient oxidation of Hg(0) to Hg(II) by hydroxyl radicals acs.org.

Biotic (Microbially-Mediated) Transformations of Ionic Mercury Species

Microorganisms play a pivotal role in the biogeochemical cycling of mercury, actively mediating redox transformations that influence the speciation and mobility of ionic mercury species, including Hg1+.

Microbial Inorganic Mercury Reduction Mechanisms

Studies in polar regions, for instance, have shown that microbes possess and express diverse merA genes, indicating a high potential for microbial Hg(II) reduction in these environments asm.orgpolarresearch.net. This mer-mediated reduction can account for a significant portion of the Hg(0) produced, particularly at greater depths where incident light attenuation reduces the significance of photochemical transformations asm.org.

Influence of Microbial Communities on Mercurous Ion Transformation Kinetics

For example, in estuarine environments, microbial communities have been shown to actively participate in both methylation of mercuric mercury and demethylation of methylmercury (B97897), with mercury removal of inorganic forms also observed mdpi.com. The rates of these processes are a function of microbial activity and the concentration of bioavailable mercury species mdpi.com. Long-term mercury contamination in soils has been observed to enhance the abundance of mercury detoxification genes within microbial communities, suggesting an adaptive response that influences transformation kinetics frontiersin.orgnih.gov. The ability of microbial communities to adapt to high mercury levels through efficient detoxification systems, such as the mer operon, can lead to compensatory processes where sensitive taxa are replaced by functionally similar but tolerant taxa frontiersin.org.

Table 1: Key Microbial Enzymes and Genes in Mercury Transformation

Enzyme/GeneFunctionRelated TransformationPubChem CID (if applicable)
Mercuric Reductase (MerA)Reduces Hg2+ to Hg0Hg(II) reductionN/A (Enzyme)
mer operonEncodes mercury resistance proteins, including MerA and transportersHg(II) reductionN/A (Gene cluster)
Organomercurial Lyase (MerB)Cleaves C-Hg bond in organomercurials, releasing Hg2+Demethylation (indirectly affects ionic Hg)N/A (Enzyme)
hgcA and hgcB genesEncode proteins for mercury methylationHg(II) methylation (indirectly affects ionic Hg)N/A (Gene pair)

Table 2: Environmental Factors Influencing Mercury, ion (Hg1+) Transformations

FactorInfluence on Hg1+ TransformationRelevant Transformation PathwaysResearch Findings/Observations
Light (UV radiation) Drives photochemical reduction of ionic mercury to Hg0.Photochemical ReductionDominates in surface waters and snow; influenced by DOM umich.edutandfonline.comoup.comoup.com.
Halogen Species (e.g., Cl⁻, Br⁻) Involved in the oxidation of Hg0 to Hg1+ and then to Hg2+.Oxidative TransformationHg1+ continuously oxidized to Hg2+ in post-combustion processes involving halogens icm.edu.pl.
Dissolved Organic Matter (DOM) Can act as a photosensitizer or reductant, facilitating Hg reduction; influences dark Hg(II) reduction.Photochemical Reduction, DisproportionationPlays an important role in dark Hg(II) reduction and Hg(II) photoreduction in aquatic environments umich.edumdpi.comresearchgate.net.
Redox Potential Controls the balance between different mercury species and microbial activity.Microbial TransformationsHigh redox potential favors reductive demethylation tandfonline.com.
Microbial Community Composition Specific microbial groups (e.g., sulfate-reducing bacteria, iron-reducing bacteria) mediate key transformations.Microbial Reduction, MethylationSulfate-reducing bacteria are primary methylators of mercury in anoxic waters and sediments wikipedia.org.
Temperature Higher temperatures can facilitate the reduction of Hg(II) by humic acids mdpi.com.Abiotic ReductionHigher temperatures can facilitate the reduction of Hg(II) by humic acids mdpi.com.

Advanced Analytical Methodologies for Mercury, Ion Hg1+ Speciation

Methodological Challenges for Unstable Mercurous Ion Detection at Environmental Concentrations

The primary challenge in the detection and quantification of the mercurous ion at environmentally relevant concentrations is its propensity to undergo disproportionation. In aqueous solutions, the mercurous ion is in equilibrium with the mercuric ion (Hg²⁺) and elemental mercury (Hg⁰). acs.orgnih.gov This equilibrium can be readily shifted by changes in solution chemistry, such as pH, the presence of complexing agents, and exposure to light, leading to the transformation of the mercurous ion before or during analysis. nih.gov

Key challenges include:

Disproportionation: The reaction Hg₂²⁺ ⇌ Hg²⁺ + Hg⁰ is a significant hurdle. Many analytical procedures, especially those involving changes in sample matrix or temperature, can induce this reaction, leading to an underestimation of the mercurous ion concentration and an overestimation of the mercuric and elemental forms. acs.org

Sample Preservation: Maintaining the integrity of the mercurous species from sample collection to analysis is difficult. Standard preservation techniques, such as acidification, may alter the speciation. Recent studies suggest that for dilute solutions, using a glass container without headspace and maintaining a slightly alkaline solution can help stabilize the mercurous ion. nih.gov

Low Environmental Concentrations: The mercurous ion is often present at trace or ultra-trace levels in environmental samples, requiring highly sensitive analytical techniques. The instability of the ion at these low concentrations is even more pronounced.

Matrix Interferences: Environmental samples are often complex matrices containing various organic and inorganic constituents that can interfere with the analysis, either by reacting with the mercurous ion or by affecting the instrumental response.

These challenges necessitate the development and application of highly specific and gentle analytical methodologies that can either stabilize the mercurous ion or perform rapid, in-situ measurements.

Liquid-Phase Separation Techniques Coupled with Elemental Detection

Hyphenated techniques that couple a separation method with a sensitive elemental detector are powerful tools for mercury speciation. These methods aim to separate the different mercury species present in a sample before their detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a widely used technique for the speciation of various elements, including mercury. nih.govfrontiersin.org The HPLC separates the different mercury species based on their interactions with a stationary phase, and the ICP-MS provides highly sensitive and element-specific detection. nih.gov

For mercury speciation, reversed-phase HPLC is commonly employed. scientificliterature.org The mobile phase often contains complexing agents, such as L-cysteine or 2-mercaptoethanol, to stabilize the mercury species and improve their chromatographic separation. scientificliterature.org However, the analytical process itself can be a source of species transformation. The separation of Hg(0) and Hg(II) during the liquid chromatography process can trigger the disproportionation of any Hg(I) present in the sample. acs.org

Recent research has highlighted the complete disproportionation of mercurous ion in dilute solutions (10 μg L⁻¹) during analysis by LC-ICP-MS. nih.gov This underscores the difficulty in obtaining an accurate measurement of the original mercurous ion concentration using this technique without specialized sample preparation and chromatographic conditions designed to preserve this unstable species. Despite this, HPLC-ICP-MS remains a valuable tool for the speciation of more stable mercury compounds like inorganic mercury (Hg²⁺) and methylmercury (B97897). nih.govnelac-institute.org

ParameterTypical Value/ConditionSignificance for Hg Speciation
Chromatography ModeReversed-Phase (C18 column)Effective for separating various mercury species. scientificliterature.org
Mobile PhaseAqueous solution with L-cysteine or 2-mercaptoethanolStabilizes mercury species and improves separation. scientificliterature.org
Detection Limits (LOD)ng L⁻¹ to pg L⁻¹ rangeHigh sensitivity allows for trace-level detection. nih.gov
Analysis TimeTypically 5-15 minutes per sampleRelatively rapid analysis. ingeniatrics.com
Key Challenge for Hg₂²⁺Disproportionation during separationLeads to inaccurate quantification of the mercurous ion. acs.orgnih.gov

Vapor Generation Atomic Fluorescence Spectrometry (VGAFS) is another highly sensitive technique for mercury determination. In this method, mercury species in the sample are reduced to elemental mercury (Hg⁰), which is then purged from the solution as a vapor and detected by atomic fluorescence. By using selective reduction conditions, it is possible to differentiate between different mercury species.

For instance, some methods use a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) to reduce all mercury species to Hg⁰ for total mercury determination. A milder reducing agent, such as stannous chloride (SnCl₂), can be used to selectively reduce inorganic mercury (Hg²⁺ and potentially Hg₂²⁺) to Hg⁰. The difference between the total mercury and the inorganic mercury can then be attributed to organomercury compounds.

A key consideration for mercurous ion analysis is that the reduction process intentionally converts it to elemental mercury for detection. Therefore, VGAFS does not directly measure the mercurous ion but rather provides a measure of the total or a fraction of inorganic mercury, which would include the mercurous form. The efficiency of the reducing agent for the mercurous ion and the potential for disproportionation prior to reduction are critical factors that influence the accuracy of the results. Microwave-enhanced cold vapor generation has been shown to achieve low detection limits for inorganic mercury, in the range of 0.005 ng mL⁻¹. nih.govresearchgate.net

ParameterTypical Value/ConditionSignificance for Hg Speciation
PrincipleReduction to Hg⁰ followed by AFS detectionHigh sensitivity and selectivity for mercury.
Reducing AgentsSnCl₂, NaBH₄Allows for differentiation between inorganic and total mercury.
Detection Limits (LOD)Low ng L⁻¹ to pg L⁻¹ rangeExcellent for trace environmental analysis. nih.govresearchgate.netresearchgate.net
InterferencesMatrix components affecting reduction efficiencyRequires careful optimization of reaction conditions.
Application to Hg₂²⁺Indirect detection after reduction to Hg⁰Does not directly measure the dimeric ion.

Direct Spectroscopic Characterization Techniques for Mercurous Ion Oxidation State and Coordination

Direct spectroscopic techniques offer the potential to probe the electronic structure and local coordination environment of the mercurous ion without the need for separation or chemical conversion, thus minimizing the risk of species transformation.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for in-situ chemical speciation. nih.gov High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS) is an advanced form of XAS that offers significantly improved spectral resolution by reducing core-hole lifetime broadening. nih.gov This enhanced resolution allows for a more detailed examination of the X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry of the absorbing atom.

For mercury, HERFD-XAS at the L₃-edge can provide a more distinct "fingerprint" for different mercury species compared to conventional XAS. nih.gov The sharper spectral features make it easier to distinguish between different oxidation states (e.g., Hg(0), Hg(I), and Hg(II)) and coordination environments. researchgate.net While chemical shifts in the fluorescence energy are less pronounced for heavy elements like mercury, the detailed structure of the XANES spectrum can still be used for speciation. nih.gov The application of HERFD-XAS to complex environmental samples allows for the identification of different mercury species through linear combination fitting of the sample spectrum with a library of known standards. researchgate.netnih.gov This technique holds great promise for the direct, non-invasive characterization of the unstable mercurous ion in various matrices.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides information about the local atomic structure around the absorbing atom. wpmucdn.com By analyzing the EXAFS oscillations, it is possible to determine the identity and number of neighboring atoms (coordination number) and their distances from the central mercury atom (bond lengths). wpmucdn.com

EXAFS is particularly valuable for elucidating the structure of mercury complexes in both crystalline and non-crystalline materials, including aqueous solutions and species sorbed to mineral surfaces. researchgate.net For the mercurous ion, EXAFS can be used to confirm the presence of the characteristic Hg-Hg bond in the dimeric cation and to determine its bond length. Furthermore, it can provide details on the coordination of the mercurous dimer with surrounding ligands, such as water molecules, halides, or organic functional groups.

Studies on various mercury compounds have demonstrated the capability of EXAFS to determine Hg-S bond distances with high precision, which vary depending on the coordination number. nih.gov This information is crucial for understanding the chemical behavior and stability of the mercurous ion in different environments.

Structural ParameterInformation Provided by EXAFSExample for Hg Compounds
Coordination Number (CN)Number of nearest neighbor atomsHg(II) is often 2-coordinated with sulfur in thiolates. msu.ru
Bond Distance (R)Distance to nearest neighbor atomsTypical Hg-S bond distances range from 2.30 to 2.54 Å depending on coordination. researchgate.netnih.gov
Hg-Hg BondDirect evidence of the dimeric Hg₂²⁺ cationA key feature for identifying the mercurous state.
Debye-Waller Factor (σ²)Measure of static and thermal disorderIndicates the degree of structural order around the Hg atom.

X-ray Photoelectron Spectroscopy (XPS) for Surface Speciation

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The binding energy of these emitted photoelectrons is characteristic of the element and its oxidation state. carleton.edupsu.edu Chemical shifts in the binding energy provide detailed information about the chemical environment of the atom, making XPS a powerful tool for the surface speciation of mercury. carleton.edunasa.gov

For mercury, the analysis of the Hg 4f core level spectrum allows for the differentiation between its metallic (Hg(0)), mercurous (Hg1+), and mercuric (Hg2+) oxidation states. Each state exhibits a distinct binding energy. For example, elemental mercury (Hg(0)) has a lower binding energy compared to its oxidized forms. researchgate.net The binding energy of the Hg 4f7/2 peak for oxidized mercury compounds is typically higher than that of elemental mercury (99.9 eV). researchgate.net

Distinguishing between the mercurous (Hg1+) and mercuric (Hg2+) states can be more subtle, as the binding energies can be influenced by the specific compound. However, careful analysis allows for their identification. Studies have reported the Hg 4f7/2 binding energy for mercurous bromide (Hg2Br2) to be approximately 101.0 eV. researchgate.net In contrast, mercuric compounds often show slightly different energies; for instance, mercuric oxide (HgO) has a reported Hg 4f7/2 binding energy of 101.5 eV, while mercuric sulfide (B99878) (HgS) is shown at 101.0 eV. xpsfitting.com The precise identification relies on comparing the observed chemical shifts with data from well-characterized standard compounds.

Mercury SpeciesCompound ExampleCore LevelReported Binding Energy (eV)
Mercurous (Hg1+)Hg₂Br₂Hg 4f₇/₂~101.0
Mercuric (Hg2+)HgOHg 4f₇/₂~101.5
Mercuric (Hg2+)HgSHg 4f₇/₂~101.0
Elemental (Hg(0))-Hg 4f₇/₂~99.9

X-ray Diffraction (XRD) and Raman Spectroscopy for Solid Phase Identification

X-ray Diffraction (XRD)

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure, phase, and molecular vibrations. The technique involves illuminating a sample with a monochromatic light source (laser) and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecules in the sample.

This technique is highly suitable for identifying mercurous compounds due to the unique covalent bond between the two mercury atoms in the [Hg₂]²⁺ dimer. This Hg-Hg bond has a characteristic stretching vibration that gives rise to a strong and distinct peak in the Raman spectrum, which is absent in the spectra of mercuric (Hg2+) compounds. For instance, the Raman spectra of mercurous chloride (Hg₂Cl₂) and mercurous bromide (Hg₂Br₂) show very strong, low-frequency bands that are characteristic of the mercurous halide lattice. aip.orgaip.org In contrast, the spectrum for mercuric chloride (HgCl₂) is dominated by bands corresponding to the Hg-Cl stretching modes. ias.ac.in This clear spectral difference allows for the direct identification of the mercurous state in solid samples.

CompoundVibrational ModeRaman Frequency (cm⁻¹)
Mercurous Chloride (Hg₂Cl₂)ν(Hg-Hg) stretch~40-45
Mercurous Chloride (Hg₂Cl₂)Lattice/Hg-Cl modes~137, ~278
Mercurous Bromide (Hg₂Br₂)ν(Hg-Hg) stretch~30-35
Mercurous Bromide (Hg₂Br₂)Lattice/Hg-Br modes~91, ~189
Mercuric Chloride (HgCl₂)ν(Hg-Cl) symmetric stretch~314
Mercuric Chloride (HgCl₂)ν(Hg-Cl) asymmetric stretch~377

Development of Mild Extraction Protocols for Labile Mercurous Species

The accurate speciation of mercury in environmental and biological samples is critical, as the toxicity and mobility of mercury are highly dependent on its chemical form. epa.gov A significant challenge in mercury speciation analysis is the preservation of the original species during sample preparation, particularly during extraction from solid matrices like soils and sediments. researchgate.netnih.gov Aggressive extraction methods using strong acids or oxidizing agents can cause inter-species conversion, such as the oxidation of Hg1+ to Hg2+ or the decomposition of organomercury compounds, leading to inaccurate results. researchgate.net

To address this, research has focused on developing mild and selective extraction protocols designed to solubilize labile mercury species without altering their native chemical form. These methods utilize reagents and conditions that are gentle enough to extract target analytes while minimizing species transformation. The choice of extractant is crucial and is tailored to the specific mercury species of interest.

For instance, US EPA Method 3200 describes a sequential extraction procedure that can differentiate mercury species. epa.gov One of the initial steps uses a mild solution of 2.0% hydrochloric acid (HCl) and 10% ethanol (B145695) to extract more mobile and potentially toxic forms, including soluble inorganic mercury and organomercury species, from soils and sediments. epa.govnih.govepa.gov Other protocols have investigated the use of dilute acids like nitric acid (HNO₃) or complexing agents to selectively extract different mercury fractions. nih.govnih.gov The goal of these mild protocols is to quantitatively recover labile mercurous species for subsequent analysis while ensuring the integrity of the original speciation in the sample.

Extraction Solution/ProtocolTarget Mercury FractionMatrixRationale
2% HCl + 10% EthanolMobile/toxic species (soluble inorganic Hg, alkylmercury)Soils, SedimentsMildly acidic solution extracts labile species without aggressive digestion of the matrix.
Dilute Hydrochloric Acid (HCl)Soluble inorganic mercury (Hg2+) and methylmercurySoils, SedimentsSelectively extracts more soluble forms while leaving strongly bound species in the solid phase.
Dilute Nitric Acid (HNO₃)Extractable mercury speciesSoils, SedimentsMild acidic leaching to release loosely bound mercury.
2-Mercaptoethanol solutionsMethylmercury and inorganic mercuryBiological SamplesComplexing agent helps to extract mercury species under mild conditions, preventing degradation.

Geochemical and Biogeochemical Cycling of Mercury, Ion Hg1+

Role of Mercury, ion (Hg1+) within the Comprehensive Global Mercury Cycle

The global mercury cycle involves complex interconversions among various mercury species, including elemental mercury (Hg⁰), mercuric mercury (Hg²⁺), and organic mercury compounds like methylmercury (B97897) (CH₃Hg⁺) princeton.edufrontiersin.orgmdpi.com. Within this intricate cycle, the mercurous ion (Hg₂²⁺) represents a less common, yet significant, oxidation state of mercury. While Hg⁰ and Hg²⁺ are often considered the dominant and most reactive forms in many environmental compartments, Hg₂²⁺ can play a role as an intermediate or in specific localized conditions princeton.educopernicus.orgfrontiersin.orgacs.org.

Hg₂²⁺ is characterized by its propensity for disproportionation, a critical factor influencing its reactivity and environmental fate. This reaction, represented by the equilibrium Hg₂²⁺ ⇌ Hg²⁺ + Hg⁰, means that mercurous ion can simultaneously form both the more oxidized mercuric ion and volatile elemental mercury . In the gaseous phase, Hg₂²⁺ is considered meta-stable copernicus.org.

The formation of Hg₂²⁺ can occur through the reduction of Hg²⁺. For instance, studies have indicated that Hg²⁺ can be reduced to mercury(I) and adsorbed on clay surfaces as ≡O–Hg–Hg–OHₓ complexes, particularly under low pH conditions nanochemres.org. This suggests that specific environmental conditions, such as those found in certain mineral-rich or anoxic environments, may favor the transient existence or localized accumulation of Hg₂²⁺. Understanding the precise conditions that promote the formation and stability of Hg₂²⁺ is crucial for a complete picture of mercury's environmental transformations.

Complexation and Interactions of Ionic Mercury Species with Organic Ligands

The complexation of mercury with organic ligands is a fundamental process that dictates its mobility, bioavailability, and toxicity in the environment frontiersin.orgacs.orgacs.org. While mercuric ion (Hg²⁺) is well-known for its exceptionally strong binding affinity with various organic ligands, particularly those containing reduced sulfur or thiol functional groups, the interactions of the mercurous ion (Hg₂²⁺) with organic ligands are considerably less studied and generally considered to be of limited environmental significance osti.govacs.orgnih.govacs.orgacs.orgnih.govusgs.govresearchgate.nettamu.edulongdom.orgpnas.org.

The formation of organo-mercurous (Hg₂²⁺) complexes is not widely observed or considered prevalent in natural environmental settings. In contrast, organo-mercuric (Hg²⁺) compounds, such as methylmercury (CH₃Hg⁺) and dimethylmercury (B1214916) ((CH₃)₂Hg), are extensively studied due to their significant environmental implications, including their neurotoxicity and biomagnification in food webs wikipedia.orglibretexts.orgthieme-connect.dersc.org.

Research indicates that stable organic derivatives of Hg₂²⁺ are generally not known, as the Hg₂²⁺ dimer typically requires electronegative substituents for its condensed-phase stability wikipedia.org. While some studies have reported the formation of Hg₂²⁺-arene complexes, these often occur under specific synthetic conditions, such as in liquid sulfur dioxide, and their environmental relevance is limited cdnsciencepub.com. The paucity of known organometallic compounds of mercury(I) contrasts sharply with the extensive organometallic chemistry of mercury(II) cdnsciencepub.com.

Dissolved Organic Matter (DOM) plays a critical role in the speciation and fate of mercury in aquatic environments, primarily through its strong complexation with mercuric ion (Hg²⁺) acs.orgacs.orgnih.govresearchgate.netpnas.org. The binding of Hg²⁺ to DOM is predominantly mediated by reactive sulfur or thiol-like functional groups present in DOM, leading to the formation of highly stable Hg²⁺-DOM complexes osti.govacs.orgnih.govacs.orgacs.orgnih.govusgs.govresearchgate.netpnas.org.

For the mercurous ion (Hg₂²⁺), significant binding with DOM is not widely reported in environmental literature. This is likely attributable to several factors, including the lower environmental prevalence of Hg₂²⁺ compared to Hg²⁺ and its distinct chemical properties. While DOM can influence the redox transformations of mercury species, including the reduction of Hg²⁺ to Hg⁰, direct and stable complexation of Hg₂²⁺ with DOM at environmentally relevant concentrations is not a prominent feature of the global mercury cycle based on current research pnas.org. The majority of studies on mercury-DOM interactions focus on Hg²⁺, highlighting its dominant role in complexation processes within natural waters acs.orgnih.govacs.orgnih.govusgs.gov.

Sorption and Desorption Dynamics of Ionic Mercury Species on Environmental Particulates

The sorption and desorption processes of ionic mercury species on environmental particulates are crucial for understanding mercury's mobility, transport, and availability for biogeochemical transformations in soils, sediments, and aquatic systems osti.govaimspress.comacs.org.

Inorganic mercury ions, particularly Hg²⁺, exhibit a strong tendency to sorb onto various environmental particulates, including clay minerals, metal oxides, and natural organic matter nanochemres.orgmdpi.comsryahwapublications.comacs.orgdntb.gov.uacambridge.orgnih.govosti.govaimspress.commdpi.comcambridge.orgcsic.esacs.orgresearchgate.net. Factors such as pH, surface area, and the presence of organic matter significantly influence the adsorption capacity and mechanisms nanochemres.orgsryahwapublications.comcambridge.orgmdpi.comcambridge.orgcsic.es. For instance, clay minerals like montmorillonite (B579905) and halloysite (B83129) are known to be effective sorbents for Hg²⁺ ions, with adsorption often peaking around neutral pH nanochemres.orgsryahwapublications.comcambridge.orgcsic.es.

The desorption characteristics of ionic mercury species from environmental particulates dictate their potential for remobilization and subsequent transport in the environment. Ionic forms of mercury, once adsorbed onto soils and sediments, are generally desorbed slowly csic.es. This strong retention implies that particulate-bound mercury can act as a long-term sink in many environments.

However, desorption can be influenced by changes in environmental conditions and the presence of competing ligands. For Hg²⁺, the presence of strong Hg-binding ligands, such as low-molecular-weight thiols and humic acids, can lead to significant desorption from particulate matter acs.org. Shifts in pH and redox potential can also alter the speciation and binding of mercury, potentially promoting its release from sorbed phases cambridge.org. While specific desorption data for Hg₂²⁺ are limited, the general principles of ligand-induced desorption and environmental condition changes would likely apply, albeit with different affinities and rates compared to Hg²⁺. Understanding these desorption dynamics is vital for predicting the environmental release and subsequent fate of mercury, including its potential availability for microbial transformations like methylation acs.org.

Environmental Modeling of Mercury, Ion Hg1+ Speciation and Fate

Application of Geochemical Equilibrium Models for Ionic Mercury Speciation

Geochemical equilibrium models are fundamental tools for predicting the distribution of Hg1+ among various dissolved and solid phases under defined environmental conditions, assuming thermodynamic equilibrium is achieved. These models, such as PHREEQC, MINTEQ, and Visual MINTEQ, utilize extensive thermodynamic databases to calculate the most stable speciation of an element based on the input of solution chemistry (e.g., pH, Eh, concentrations of major ions and ligands) and temperature.

For Hg1+, the application of these models focuses on identifying the dominant aqueous complexes and solid phases. Key thermodynamic data required include:

Solubility products (Ksp) for mercurous precipitates, such as calomel (B162337) (Hg2Cl2) and mercurous oxide (Hg2O).

Stability constants (log K) for aqueous complexation reactions involving Hg2^2+ with common inorganic ligands like chloride (Cl-), hydroxide (B78521) (OH-), sulfate (B86663) (SO4^2-), and thiosulfate (B1220275) (S2O3^2-). Organic ligands, such as humic and fulvic acids, also play a significant role, though their complexation constants are often more challenging to define precisely due to their heterogeneous nature.

A critical aspect of Hg1+ speciation in natural waters is its strong affinity for chloride ions. In chloride-rich environments (e.g., marine or brackish waters), Hg2^2+ forms a series of stable chloro-complexes, including Hg2Cl+, Hg2Cl2(aq), and Hg2Cl3-. The formation of these complexes can significantly increase the solubility of mercurous compounds like calomel, thereby influencing Hg1+ mobility.

Table 6.1.1: Selected Thermodynamic Data for Mercurous Ion (Hg2^2+) Species at 25°C

Species/ReactionLog K (Stability Constant or Solubility Product)Reference (Illustrative)
Hg2^2+ + Cl- <=> Hg2Cl+2.10Marcus, 1997
Hg2^2+ + 2Cl- <=> Hg2Cl2(aq)2.65Marcus, 1997
Hg2^2+ + 3Cl- <=> Hg2Cl3-2.90Marcus, 1997
Hg2Cl2(s) <=> Hg2^2+ + 2Cl--17.92 (log Ksp)Baes & Mesmer, 1976
2Hg^2+ + 2OH- <=> Hg2(OH)2(s)-25.2 (log Ksp)Baes & Mesmer, 1976
Hg2^2+ + OH- <=> Hg2(OH)+1.90Baes & Mesmer, 1976

Note: These values are illustrative and can vary depending on ionic strength and specific database versions.

Research findings indicate that in freshwater systems with low chloride concentrations, hydrolysis products like Hg2(OH)+ and solid Hg2(OH)2 or Hg2O may be more prevalent. However, even trace amounts of chloride can shift the speciation towards chloro-complexes. The challenge in applying these models lies in the availability of accurate and comprehensive thermodynamic data for all relevant Hg1+ species across a wide range of environmental conditions, particularly for complex organic ligand interactions.

Kinetic Modeling of Mercurous Ion Transformation Pathways

While equilibrium models predict the final state, kinetic models are essential for understanding the rates and pathways by which Hg1+ transforms in dynamic environmental systems. Hg1+ is inherently less stable than Hg0 or Hg2+ in many natural environments and undergoes several key transformation reactions.

The most significant transformation pathway for Hg1+ is disproportionation:

This reaction is central to the fate of Hg1+, linking it directly to the more stable elemental and mercuric forms. The direction and rate of this disproportionation are highly dependent on redox potential, pH, and the presence of complexing ligands for Hg2+. For instance, strong complexation of Hg2+ by chloride or sulfide (B99878) can drive the reaction to the right, favoring Hg2+ formation and Hg0 precipitation/volatilization.

Other critical kinetic pathways include:

Oxidation of Hg1+ to Hg2+ : This can occur through reactions with various environmental oxidants, such as dissolved oxygen (O2), iron(III) (Fe(III)) oxyhydroxides, and manganese(IV) (Mn(IV)) oxides. The rate of oxidation is influenced by oxidant concentration, pH, and surface area of reactive minerals.

Reduction of Hg1+ to Hg0 : While disproportionation is a primary source of Hg0 from Hg1+, direct reduction by strong reductants or certain microbial processes can also occur, though less commonly studied for Hg1+ specifically compared to Hg2+.

Precipitation/Dissolution kinetics : The rates at which solid mercurous compounds (e.g., Hg2Cl2) form or dissolve are crucial for controlling dissolved Hg1+ concentrations. These rates are influenced by supersaturation/undersaturation, crystal habit, and the presence of inhibitors or catalysts.

Adsorption/Desorption kinetics : The binding and release of Hg1+ from mineral surfaces (e.g., clays, metal oxides) and organic matter are rate-limited processes that control its mobility and bioavailability.

Kinetic models incorporate rate laws and rate constants for these reactions. Rate constants are typically determined through laboratory experiments under controlled conditions. For example, the disproportionation rate can be influenced by the concentrations of Hg2^2+, Hg0, and Hg2+, as well as the activity of complexing ligands.

Table 6.2.1: Illustrative Kinetic Rate Constants for Mercurous Ion Transformations

Reaction PathwayRate Constant (k)ConditionsReference (Illustrative)
Disproportionation (forward)k_f (varies, e.g., 10^-3 to 10^-1 s^-1)Aqueous phase, specific pH/Cl-Lindberg et al., 1987
Oxidation by O2k_ox (varies, e.g., 10^-2 M^-1 s^-1)pH 7, trace O2Han et al., 2007
Hg2Cl2(s) dissolutionk_diss (varies, e.g., 10^-7 mol m^-2 s^-1)Under-saturated, specific surface areaZhang & Lindberg, 1999

Note: Kinetic rate constants are highly variable and depend strongly on specific environmental conditions, presence of catalysts/inhibitors, and surface properties.

Integration of Mercury, ion (Hg1+) Dynamics into Multi-Compartment Environmental Transport Models

To comprehensively understand the environmental fate of Hg1+, its speciation and kinetic transformations must be integrated into larger multi-compartment environmental transport models. These models simulate the movement and transformation of substances across different environmental media, such as water, sediment, soil, and the atmosphere.

For Hg1+, this integration involves:

Mass Transfer Processes : Simulating the movement of dissolved Hg1+ within water bodies (advection, diffusion), its exchange between water and sediment (diffusion, sedimentation of particulate Hg1+), and its potential for volatilization if it disproportionates to Hg0.

Coupling Speciation and Kinetics : The output from geochemical equilibrium models (6.1) and kinetic models (6.2) serves as input for the transport modules. For instance, the calculated dissolved Hg1+ concentration and its dominant aqueous species determine its mobility, while the rates of disproportionation dictate the formation of Hg0 and Hg2+, which then follow their respective transport pathways. If Hg0 is formed, its volatilization across the air-water interface becomes a critical transport pathway. If Hg2+ is formed, its subsequent transport and potential methylation are then considered.

Spatial and Temporal Resolution : Multi-compartment models can operate at various scales, from local watershed models to regional or global cycling models. They account for spatial heterogeneity in environmental parameters and temporal variations (e.g., seasonal changes in temperature, flow rates, or redox conditions).

Challenges in integrating Hg1+ dynamics include:

Data Scarcity : Lack of comprehensive field data on Hg1+ concentrations and fluxes in different compartments.

Model Complexity : Accurately representing the interplay between chemical transformations, physical transport, and biological processes (though biological processes are less direct for Hg1+ compared to Hg2+).

Parameterization : Obtaining robust and representative parameters (e.g., partition coefficients, reaction rate constants) for diverse environmental matrices.

Influence of Environmental Parameters (e.g., pH, Salinity, Redox Potential) on Mercurous Ion Behavior

The behavior of the mercurous ion (Hg1+) is highly sensitive to prevailing environmental conditions, with pH, salinity (chloride concentration), and redox potential being particularly influential.

pH :

Hydrolysis : In low chloride freshwater systems, pH significantly influences the hydrolysis of Hg2^2+. As pH increases, the formation of hydroxo-complexes like Hg2(OH)+ and uncharged Hg2(OH)2 becomes more favorable. At higher pH values, solid mercurous hydroxide (Hg2(OH)2) or mercurous oxide (Hg2O) may precipitate, reducing dissolved Hg1+ concentrations.

Ligand Availability : pH also affects the speciation and availability of other ligands, such as sulfide (S^2-), which can form highly insoluble mercurous sulfides (though Hg2S is less stable than HgS).

Salinity (Chloride Concentration) :

Complexation : Chloride is arguably the most critical inorganic ligand influencing Hg1+ speciation. As chloride concentration increases (e.g., from freshwater to brackish to marine environments), Hg2^2+ forms increasingly stable chloro-complexes (Hg2Cl+, Hg2Cl2(aq), Hg2Cl3-). This strong complexation significantly enhances the solubility of mercurous compounds, particularly calomel (Hg2Cl2), which is sparingly soluble in pure water but becomes more soluble in the presence of excess chloride.

Disproportionation : The stability of Hg2+ chloro-complexes (e.g., HgCl2, HgCl3-, HgCl4^2-) compared to Hg2^2+ chloro-complexes can also influence the disproportionation reaction. Strong complexation of Hg2+ by chloride can effectively lower the activity of Hg2+, thereby pulling the disproportionation equilibrium () towards the right, favoring the formation of Hg0 and Hg2+.

Redox Potential (Eh) :

Stability : Redox potential is a direct determinant of the relative stability of Hg1+ with respect to Hg0 and Hg2+. The standard electrode potentials are:

(E° = +0.85 V)

(E° = +0.79 V)

(E° = +0.92 V)

These potentials indicate that Hg1+ is stable within a narrow range of redox conditions between Hg0 and Hg2+. Under highly reducing conditions, Hg0 is favored. Under highly oxidizing conditions, Hg2+ is favored.

Disproportionation : The disproportionation reaction is redox-sensitive. In environments where the redox potential is poised between the stability fields of Hg0 and Hg2+, Hg1+ can persist. However, shifts in Eh can rapidly drive its transformation. For example, the presence of strong oxidants (e.g., O2, Mn(IV) oxides) can promote the oxidation of Hg1+ to Hg2+, while strong reductants can favor its reduction to Hg0.

Table 6.4.1: Influence of Environmental Parameters on Mercurous Ion Behavior

ParameterEffect on Hg1+ Speciation/FateKey Mechanisms
pH Controls hydrolysis and precipitation of hydroxo-species.Hydrolysis of Hg2^2+; Solubility of Hg2(OH)2(s), Hg2O(s).
Salinity (Cl-) Dominates aqueous speciation, enhances solubility, influences disproportionation.Formation of stable chloro-complexes (Hg2Cl+, Hg2Cl2(aq), Hg2Cl3-); Impact on Hg2Cl2(s) solubility; Driving force for disproportionation via Hg2+ complexation.
Redox Potential (Eh) Determines relative stability of Hg1+ vs. Hg0 and Hg2+; Drives disproportionation.Electron transfer reactions; Stability fields of Hg0, Hg1+, Hg2+; Presence of environmental oxidants/reductants.
Organic Matter Can complex Hg1+ (though less strongly than Hg2+); Influence redox.Complexation with humic/fulvic acids; Potential for indirect redox effects.
Temperature Affects reaction rates and equilibrium constants.Van't Hoff equation for equilibrium constants; Arrhenius equation for kinetic rates.

Research demonstrates that the interplay of these parameters is complex. For instance, in an anoxic, sulfidic sediment, Hg1+ is highly unstable and would rapidly disproportionate or reduce to Hg0 or precipitate as HgS (from Hg2+ formed by disproportionation). Conversely, in oxic, saline waters, Hg1+ might persist longer as chloro-complexes, though still susceptible to oxidation to Hg2+. Understanding these interactions is crucial for accurate environmental modeling of Hg1+.

Environmental Management and Remediation Strategies for Ionic Mercury Species

Adsorption-Based Technologies for the Removal of Ionic Mercury from Aqueous Solutions

Adsorption is recognized as an efficient and cost-effective technique for the removal of mercury ions from aqueous solutions, owing to its operational simplicity, effectiveness even at low concentrations, and the wide array of available adsorbents. mdpi.comresearchgate.netmdpi.com

Development and Application of Novel Adsorbents (e.g., Chitosan-based, Polymer Blends)

Chitosan (B1678972), a natural polysaccharide derived from chitin, and its derivatives have garnered substantial attention as bio-adsorbents for mercury ion removal. mdpi.comresearchgate.netmagtech.com.cnnih.gov Their molecular structure, rich in amino (-NH2) and hydroxyl (-OH) groups, facilitates chelation with metal ions, making them highly effective. researchgate.netmagtech.com.cn

Novel polymer blends incorporating chitosan have demonstrated enhanced adsorption capabilities. For instance, a chitosan-guar gum polymer blend, stabilized with a gold (Au3+) solution to maintain mercury in its mercuric ion (Hg2+) form for study purposes, achieved a high mercury ion removal efficiency of 92% within 60 minutes at pH 12, exhibiting a maximum adsorption capacity of 370.37 mg/g. mdpi.comnih.govresearchgate.net The blend's mesoporous structure, with a surface area of 11.843 m²/g, contributed to its high performance. mdpi.comnih.gov

Further advancements include silica (B1680970) chitosan-guar gum blended nanocomposites (NCs). These materials, prepared by dispersing silica nanoparticles into the chitosan-guar gum matrix, showed improved thermal stability and an enhanced specific pore surface area (from 11.843 m²/g to 23.029 m²/g). thinkonweb.com In studies involving "mercury ions" (primarily Hg2+ in this context), 2% and 5% silica NCs achieved removal efficiencies of 88% and 79% respectively at pH 12. thinkonweb.com

Other notable novel adsorbents include:

Thiol-functionalized graphene oxide (GO-SH) : This material demonstrated over 98% removal of mercury(II) ions within 36 hours, with the adsorption mechanism primarily involving reactions with sulfhydryl groups on the GO-SH surface. mdpi.com

Magnetite-polyrhodanine core-shell nanoparticles : These nanoparticles exhibited a maximum adsorption capacity of 29.14 mg/g for mercury(II) ions at pH 6.5. jwent.net

MoS2 nanosheet-decorated PVDF composite adsorption membrane : This novel membrane adsorbent achieved a high maximum adsorption capacity of 578 mg/g for mercury ions, operating optimally in the pH range of 4.5-6.0. nih.gov

Table 1: Performance of Novel Adsorbents for Mercury Ion Removal

Adsorbent TypeMercury Species (Context)Max. Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHContact TimeReference
Chitosan-Guar Gum Polymer BlendMercury ions (Hg2+ stabilized)370.37921260 min mdpi.comnih.govresearchgate.net
Silica Chitosan-Guar Gum NCs (2% silica)Mercury ions (Hg2+)Not specified8812Not specified thinkonweb.com
Silica Chitosan-Guar Gum NCs (5% silica)Mercury ions (Hg2+)Not specified7912Not specified thinkonweb.com
Thiol-Functionalized Graphene Oxide (GO-SH)Hg(II)Not specified>98Not specified36 h mdpi.com
Magnetite-Polyrhodanine NanoparticlesHg(II)29.14Not specified6.5Not specified jwent.net
MoS2-PVDF Composite MembraneMercury ions578>90 (after 10 cycles)4.5-6.0Not specified nih.gov
TiO2 NanoparticlesHg(I)Not specified97.5975 min ut.ac.ir
TiO2 NanoparticlesHg(II)Not specified98.6745 min ut.ac.ir

Efficacy of Organo-Mineral Sorbents

Organo-mineral sorbents, which combine organic and mineral components, are also explored for their ability to immobilize mercury. Studies on engineered sorbents for mercury (Hg2+) removal from contaminated soils have evaluated materials such as Thiol-SAMMS®, pine biochar, SediMite™, and Organoclay™ PM-199. osti.govnih.gov

Table 2: Efficacy of Engineered Sorbents for Mercury (Hg2+) Removal

Sorbent TypeMean Percentage of Hg Removed (%)Reference
Thiol-SAMMS®87 ± 2.9 osti.govnih.gov
Organoclay™ PM-19971 ± 0.4 osti.govnih.gov
SediMite™61 ± 0.8 osti.govnih.gov
Pine Biochar57 ± 22.3 osti.govnih.gov
Quartz Sand (Control)11 ± 5.6 osti.govnih.gov

Thiol-SAMMS® demonstrated the highest mean percentage of mercury removed (87%), and was the only sorbent to exhibit retardation of mercury compared to a conservative tracer. osti.govnih.gov However, the effectiveness of these sorbents can be significantly reduced by the presence of dissolved organic matter (DOM), which acts as a competing ligand for mercury ions. osti.govosti.gov

Bioremediation Approaches for the Transformation of Ionic Mercury

Bioremediation leverages biological processes to transform or detoxify mercury species, offering an environmentally friendly alternative to physical remediation methods. osti.govmdpi.com

Microbial Reduction of Ionic Mercury to Elemental Mercury

Microorganisms play a crucial role in the mercury biogeochemical cycle, including the reduction of ionic mercury to less toxic, volatile elemental mercury (Hg0). wikipedia.org Many mercury-resistant bacteria possess the mer operon, a genetic system that encodes for mercuric reductase (MerA). This enzyme catalyzes the reduction of mercuric ions (Hg2+) to elemental mercury (Hg0), a process that is typically inducible and requires micromolar concentrations of Hg(II) for activation. wikipedia.orgnih.govmsu.ruacs.org For example, Methylococcus capsulatus (Bath), a methanotrophic bacterium, utilizes mercuric reductase for mercury(II) detoxification. nih.gov

Beyond the mer operon, dissimilatory metal reducing bacteria (DMRB) have shown the ability to constitutively reduce ionic mercury (Hg(II)) to elemental mercury (Hg(0)) even at low concentrations, a mechanism not linked to the merA gene. msu.ruacs.orgnih.gov Notable DMRB species include Shewanella oneidensis MR-1, Geobacter sulfurreducens PCA, and Geobacter metallireducens GS-15. msu.ruacs.orgnih.gov This reduction process requires the presence of electron donors and electron acceptors, with ferric oxyhydroxide yielding the highest reduction rate. msu.ruacs.orgnih.gov This constitutive reduction by DMRB is particularly significant in anoxic environments where mercury concentrations are typically low and where methylmercury (B97897) formation is prevalent. msu.ruacs.org

Phytoremediation Strategies Involving Mercurous Ion Transformation

Phytoremediation employs plants to extract, reduce, transform, or immobilize contaminants from soil, sediments, and water. mdpi.comaloki.hu For mercury, this often involves the transformation of ionic mercury.

Genetic engineering has enabled the development of transgenic plants with enhanced mercury remediation capabilities. Plants engineered to express bacterial genes, such as merB (organomercury lyase) and merA (mercuric ion reductase), demonstrate remarkable properties. osti.gov

MerB expression : Transgenic plants expressing merB can extract methylmercury from their growth substrate and degrade it into less toxic ionic mercury. osti.gov

MerA expression : Transgenic plants expressing merA are capable of extracting and electrochemically reducing toxic ionic mercury (including mercuric ion, Hg2+) to much less toxic and volatile metallic mercury (Hg0). This transformation is powered by the plant's photosynthetic reducing capacity, which generates excess NADPH. osti.govsci-hub.se While this volatilization can remove mercury from the immediate environment, it is considered a temporary solution as the volatile mercury can be recycled back into the ecosystem through precipitation. aloki.husci-hub.se

Some phytoremediation strategies also focus on hyperaccumulation, where plants accumulate mercury in their above-ground tissues for subsequent harvest and disposal. osti.gov Plants can also reduce metal uptake by releasing organic acid exudates, such as citrate, malate, and oxalate, which chelate metal ions in the soil solution, thereby reducing their bioavailability. mdpi.com

Nanomaterial-Based Systems for Environmental Detection and Remediation of Ionic Mercury

Nanomaterials, characterized by their nanoscale dimensions (1–100 nm), possess unique properties such as high surface area, enhanced mechanical strength, and improved chemical reactivity, which make them highly suitable for environmental detection and remediation applications. rsc.orgresearchgate.netresearchgate.net

For environmental detection of mercury ions, nanomaterial-based systems offer high sensitivity and selectivity, often through colorimetric and optical changes. rsc.orgresearchgate.netnih.gov

Gold Nanoparticles (AuNPs) : The distinctive surface plasmon resonance of AuNPs can be exploited for colorimetric detection, providing a visual response to the presence of mercury ions. rsc.org AuNPs also catalyze the conversion of organic mercury to its metallic form (Hg0), leading to a shift in plasmon resonance induced by aggregation. rsc.org

Silver Nanoparticles (AgNPs) : AgNPs and their composites are utilized as colorimetric sensors for mercury(II) ion detection. For instance, almond gum coated AgNPs exhibited high sensitivity, enabling the detection of Hg(II) ions in water samples with a limit of detection (LOD) of 0.5 mg/L. rsc.org Other AgNPs-based nanosensors have achieved LODs as low as 5.29 nM for Hg(II) ions. rsc.org

In terms of remediation, nanomaterials are integrated into various systems to enhance mercury removal:

Titanium Dioxide Nanoparticles (TiO2 NPs) : TiO2 NPs have been successfully employed for the adsorption of both mercurous (Hg1+) and mercuric (Hg2+) ions from aqueous solutions. They demonstrated high removal efficiencies of 97.5% for Hg(I) and 98.6% for Hg(II) under optimal conditions (pH 9 for Hg(I) and pH 7 for Hg(II), at 22°C). ut.ac.ir

Chitosan-based Polymer Nanocomposites : These composites, often incorporating carbon nanotubes and nanoparticles such as silver (Ag), titanium dioxide (TiO2), sulfur (S), and zinc oxide (ZnO) within the biopolymer matrix, have been developed to improve the adsorption and degradation of mercury pollutants from wastewater and the atmosphere. mdpi.com Their enhanced adsorption efficiency is attributed to the electron-rich functional groups present on the polymer backbone and the excellent mechanical and physicochemical properties offered by the integrated nanoparticles. mdpi.com

Nanomaterials with high specific surface area and synergistic effects, combining adsorption and ion exchange properties, are considered a promising direction for future research in mercury remediation. researchgate.net

Future Research Directions for Mercury, Ion Hg1+ in Environmental Systems

Elucidation of Specific Formation and Decay Mechanisms of Mercury, ion (Hg1+)

Understanding the precise pathways by which Hg¹⁺ forms and decays in diverse environmental matrices is a critical area for future research. While Hg¹⁺ is recognized as an intermediate in the redox transformations between Hg⁰ and Hg²⁺, the specific conditions and mechanisms governing its appearance and disappearance are not fully characterized.

Research should focus on:

Redox Reactions: Detailed studies are needed to identify the specific reductants and oxidants responsible for the formation of Hg¹⁺ from Hg²⁺ and its subsequent oxidation to Hg²⁺ or reduction to Hg⁰. This includes investigating both abiotic (e.g., photochemical reactions, reactions with dissolved organic matter (DOM), and inorganic reductants) and biotic (e.g., microbial mediation) pathways. For instance, while photochemical production of Hg⁰ from ionic mercury is known, other important formation pathways exist in aphotic waters, suggesting the need for further exploration of dark reduction mechanisms for Hg²⁺ frontiersin.org. Photochemical reactions between Hg and DOM have been shown to decrease Hg bioavailability and methylation, with the possible formation of mercury sulfide (B99878) (HgS) being attributed to loss of reactive Hg, suggesting a new abiotic photochemical formation pathway in surface water ornl.gov.

Disproportionation and Complexation: The stability of Hg¹⁺ is highly dependent on its chemical environment. Future research should explore the rates and equilibrium constants for disproportionation reactions (2Hg¹⁺ ⇌ Hg⁰ + Hg²⁺) under varying environmental conditions, such as pH, Eh, and the presence of complexing ligands (e.g., chloride, sulfide, organic ligands). The formation of stable Hg¹⁺ complexes or precipitates could influence its persistence and mobility. For example, in sediment pore waters, Hg²⁺ associates with sulfides and DOM to form various species, and the methylation potential of these species has been examined, indicating that dissolved Hg-sulfide resulted in the highest methylmercury (B97897) production duke.edu.

Role of Solid Phases: The interaction of Hg¹⁺ with solid phases (e.g., minerals, organic matter, particulate matter) is poorly understood. Research is needed to determine how adsorption, desorption, and surface-catalyzed reactions on mineral surfaces or within soil and sediment matrices influence the formation and decay kinetics of Hg¹⁺. The occurrence of Hg¹⁺ has been observed in various environmental solid matrices, including desulfurized gypsum, fly ash, PM2.5, soil, and plants, highlighting its environmental significance and the need for further study on its role in transformation acs.org.

Understanding these mechanisms will contribute to more accurate models of mercury cycling and better predictions of its fate in contaminated environments.

Development of Robust Field-Deployable Speciation Techniques for Mercurous Ion

The instability and low concentrations of Hg¹⁺ in many environmental samples necessitate the development of robust, sensitive, and field-deployable speciation techniques. Current laboratory methods often require extensive sample preservation and transport, which can alter the speciation of labile mercury forms.

Key areas for development include:

On-site Speciation Tools: Research should focus on developing portable instruments or rapid assay kits that can accurately speciate Hg¹⁺ in the field, minimizing sample perturbation. This could involve advancements in electrochemical sensors, optical sensors, or miniaturized chromatographic systems. For instance, there is ongoing work to develop a passive sampling system for Hg speciation in air that is easily deployable epa.gov. Electroanalytical devices like the Gel Integrated Mercury Electrode (GIME) and stripping voltammetric techniques are being explored for trace metal cation field measurements, offering low quantification limits, low cost, and portability mdpi.com.

Improved Sample Preservation: Even with field-deployable techniques, some samples may still require transport. Therefore, improved sample preservation methods that effectively stabilize Hg¹⁺ species for extended periods without altering their speciation are critical. Current methods for preserving Hg in water samples often involve acidification, which can pose risks and requires specific containers, highlighting the need for more practical solutions ntu.ac.uk.

Interference Mitigation: Environmental samples are complex, containing numerous interfering substances. New techniques must demonstrate high selectivity for Hg¹⁺ and effective mitigation of interferences from other mercury species (e.g., Hg⁰, Hg²⁺, methylmercury) and co-existing ions or organic matter.

Validation and Standardization: Rigorous validation and standardization of new Hg¹⁺ speciation techniques across different environmental matrices are essential to ensure data comparability and reliability across research groups and monitoring programs. This includes participation in inter-laboratory comparison programs rsc.orgresearchgate.net.

Assessment of Environmental Significance of Mercury, ion (Hg1+) Beyond its Intermediate Role

Hg¹⁺ is often considered a transient intermediate in the mercury cycle. However, its direct environmental significance, beyond this intermediate role, warrants further investigation.

Future research should address:

Bioavailability and Biouptake: Research should explore the bioavailability and biouptake mechanisms of Hg¹⁺ by various organisms. This includes understanding how its chemical form (e.g., free ion, complexed, particulate-bound) influences its uptake and subsequent transformations within biological systems. The environmental significance of Hg¹⁺ should be further studied to examine its role in the transformation, bioavailability, and toxicity of Hg acs.org.

Contribution to Methylmercury Formation: Although Hg²⁺ is the primary substrate for microbial methylation duke.edunih.govmdpi.com, the potential for Hg¹⁺ to be directly methylated or to rapidly transform into a readily methylatable Hg²⁺ species needs to be investigated. This is particularly relevant in anoxic or suboxic environments where methylation predominantly occurs mdpi.comcopernicus.org.

By addressing these research directions, the scientific community can gain a more complete understanding of the environmental chemistry and ecological role of mercury, ion (Hg¹⁺), contributing to more effective mercury management and risk assessment strategies.

Q & A

Q. How to apply contradiction analysis to Hg<sup>1+</sup> toxicity data across studies?

  • Methodological Answer : Perform meta-regression to identify confounding variables (e.g., exposure duration, organism life stage). For conflicting in vitro vs. in vivo results, use organ-on-a-chip systems to bridge the gap. Apply Hill’s criteria (dose-response consistency, biological plausibility) to assess causality .

Q. What experimental approaches validate Hg<sup>1+</sup> transport models in ion thruster applications?

  • Methodological Answer : Use thermocouple arrays to map electrode temperature profiles under varying discharge powers (e.g., 300–500 W). Validate computational fluid dynamics (CFD) models with empirical data on plasma density (Langmuir probes) and Hg<sup>1+</sup> beam divergence (Faraday cup measurements) .

Methodological Best Practices

Q. How to statistically analyze Hg<sup>1+</sup> adsorption isotherm data?

  • Methodological Answer : Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) models using nonlinear regression. Calculate RMSE and AIC values to select the best-fit model. For chitosan-coated adsorbents, Langmuir maximum capacity (qmax) typically ranges 80–120 mg/g .

Q. What are the key considerations for designing Hg<sup>1+</sup> toxicity studies in cell cultures?

  • Methodological Answer : Use low-serum media to prevent Hg-protein binding artifacts. Include NAC (N-acetylcysteine) controls to assess oxidative stress mechanisms. Measure intracellular Hg via synchrotron XRF imaging, and correlate with apoptosis markers (e.g., caspase-3 activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.